An In-depth Technical Guide to 2-(2-Thienyl)-1,3-dioxolane: Core Properties and Applications
An In-depth Technical Guide to 2-(2-Thienyl)-1,3-dioxolane: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 2-(2-Thienyl)-1,3-dioxolane, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. The document details its physicochemical characteristics, spectroscopic profile, synthesis, and reactivity. Particular emphasis is placed on its role as a versatile building block in the development of novel therapeutics, supported by detailed experimental protocols and safety information. All quantitative data is presented in structured tables for clarity and comparative analysis, and key processes are visualized through logical diagrams.
Chemical and Physical Properties
2-(2-Thienyl)-1,3-dioxolane, also known as 2-(1,3-Dioxolan-2-yl)thiophene, is a colorless to light yellow or orange liquid.[1] It is characterized by a thiophene ring attached to a 1,3-dioxolane ring, a structural motif that imparts unique reactivity and makes it a valuable intermediate in various chemical transformations.[1] The dioxolane group serves as a protecting group for the aldehyde functionality of 2-thiophenecarboxaldehyde, rendering it stable under basic and nucleophilic conditions while allowing for deprotection under mild acidic conditions.[2]
Table 1: Physicochemical Properties of 2-(2-Thienyl)-1,3-dioxolane
| Property | Value | Reference |
| Molecular Formula | C₇H₈O₂S | [1] |
| Molecular Weight | 156.20 g/mol | [1] |
| CAS Number | 58268-08-9 | [1] |
| Appearance | Colorless to light yellow to light orange clear liquid | [1] |
| Density | 1.25 g/cm³ | [1] |
| Boiling Point | 111 °C at 15 mmHg | [1] |
| Refractive Index (n20D) | 1.55 | [1] |
| Storage Conditions | 2 - 8 °C | [1] |
Spectroscopic Data
The structural elucidation of 2-(2-Thienyl)-1,3-dioxolane is accomplished through a combination of spectroscopic techniques. While experimental spectra are not publicly available, the expected spectral data can be predicted based on the analysis of its constituent functional groups and data from analogous structures.
Table 2: Predicted Spectroscopic Data for 2-(2-Thienyl)-1,3-dioxolane
| Spectroscopy | Predicted Chemical Shifts (δ) / Absorption Bands (cm⁻¹) / m/z |
| ¹H NMR | Thiophene protons: δ 6.8–7.5 ppm (multiplets); Dioxolane protons: δ 4.0–4.5 ppm (multiplets); Acetal proton: δ ~5.8-6.0 ppm (singlet) |
| ¹³C NMR | Thiophene carbons: δ 125-145 ppm; Dioxolane carbons: δ ~65 ppm; Acetal carbon: δ ~100-105 ppm |
| IR Spectroscopy | C-H stretching (aromatic): ~3100 cm⁻¹; C-H stretching (aliphatic): 2850-3000 cm⁻¹; C-O-C stretching: 1000-1300 cm⁻¹ (strong); C-S stretching: ~600-800 cm⁻¹ |
| Mass Spectrometry | Molecular Ion (M⁺): m/z 156. Key fragments may arise from the loss of ethylene oxide (m/z 112) or the thiophene carboxaldehyde radical cation (m/z 111). |
Synthesis and Reactivity
Synthesis of 2-(2-Thienyl)-1,3-dioxolane
The most common and efficient method for the synthesis of 2-(2-Thienyl)-1,3-dioxolane is the acid-catalyzed acetalization of 2-thiophenecarboxaldehyde with ethylene glycol.[3] The reaction is typically carried out in a non-polar solvent with azeotropic removal of water to drive the equilibrium towards the product.
Experimental Protocol: Synthesis of 2-(2-Thienyl)-1,3-dioxolane
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Materials:
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2-Thiophenecarboxaldehyde
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Ethylene glycol
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p-Toluenesulfonic acid monohydrate (catalytic amount)
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Toluene (or another suitable azeotroping solvent)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate or magnesium sulfate
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Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
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Procedure:
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To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-thiophenecarboxaldehyde (1.0 eq.), ethylene glycol (1.2 eq.), a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq.), and toluene.
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Heat the mixture to reflux and collect the water-toluene azeotrope in the Dean-Stark trap.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
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Cool the reaction mixture to room temperature and quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer and wash it sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by vacuum distillation or column chromatography on silica gel.
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Reactivity and Deprotection
The 1,3-dioxolane moiety in 2-(2-Thienyl)-1,3-dioxolane is stable to a wide range of reagents, including bases, nucleophiles, and many oxidizing and reducing agents. This stability makes it an effective protecting group for the aldehyde functionality.
Deprotection to regenerate the 2-thiophenecarboxaldehyde is readily achieved by acid-catalyzed hydrolysis.[2]




